1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrrole ring, along with an aldehyde functional group at the 2-position of the pyrrole ring
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of more environmentally friendly catalysts and solvents. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the phenyl ring.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines or the Knoevenagel condensation with active methylene compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for interactions with biological targets.
Medicine: Research into the medicinal properties of pyrrole derivatives has shown potential for the development of new drugs, including anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound can be used in the production of advanced materials, such as conducting polymers or organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The pyrrole ring and phenyl group can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carbaldehyde: This compound has methoxy groups instead of methyl groups on the phenyl ring, which can influence its reactivity and biological activity.
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid:
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-methanol: This compound has a primary alcohol group instead of an aldehyde group, which can alter its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-12(8-11(10)2)14-7-3-4-13(14)9-15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLHFRNQYWPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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